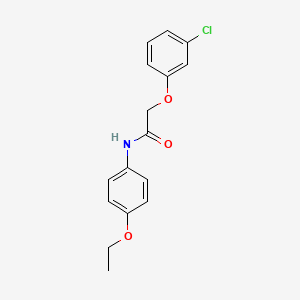

2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions with a focus on achieving high yield and purity. For instance, Sharma et al. (2018) detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide through a process involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018). This synthesis route highlights the typical methodologies employed in the production of acetamide derivatives, which could be analogous to the synthesis of 2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide.

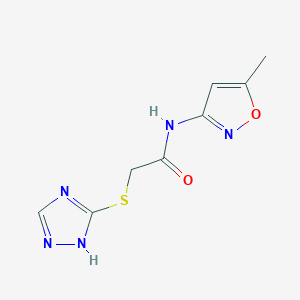

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the structural elucidation of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provided insights into its crystalline form, exhibiting non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds (Davis & Healy, 2010). Such detailed structural analyses are crucial for understanding the intermolecular interactions that influence the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Acetamide derivatives participate in a variety of chemical reactions, reflecting their reactive nature and functional versatility. The reactivity of these compounds is often explored through their interactions with different chemical agents, leading to the formation of novel structures with potential biological activities. For instance, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to give angular heterocyclic compounds demonstrates the chemical versatility of acetamide derivatives (Agarwal & Mital, 1976).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular configuration. Research into compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide has shed light on the conformation of the N—H bond and its influence on the molecule's geometric parameters and intermolecular hydrogen bonding, affecting its physical state and solubility (Gowda, Foro, & Fuess, 2007).

Wissenschaftliche Forschungsanwendungen

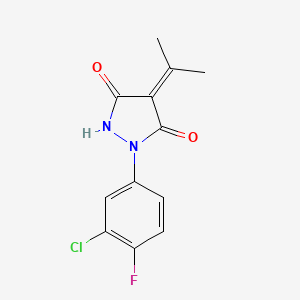

Anticancer Applications

Synthesis and structure analysis of certain derivatives, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been carried out, demonstrating potential anticancer activities through molecular docking analyses targeting the VEGFr receptor. This suggests a pathway for developing similar compounds with anticancer properties (Sharma et al., 2018).

Herbicide Metabolism and Safety

Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have been conducted, examining how these compounds are processed biologically. This research is crucial for understanding the safety and environmental impact of related compounds used in agriculture (Coleman et al., 2000).

Radiosynthesis for Research

Radiosynthesis techniques have been developed for chloroacetanilide herbicides, providing high-specific-activity compounds for studies on their metabolism and mode of action. This research aids in understanding the environmental fate and biological impacts of these chemicals (Latli & Casida, 1995).

Pesticide Development

The characterization of new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, with potential as pesticides, showcases the application of similar compounds in developing new pest control agents. These studies include powder diffraction data and structural analysis, which are fundamental for designing effective and safe pesticides (Olszewska et al., 2009).

Environmental and Health Impact Studies

Research on the initial metabolism of acetochlor in tolerant and susceptible seedlings has shed light on the selective phytotoxicity of chloroacetamide herbicides, which is essential for assessing their environmental impact and potential risks to non-target species (Breaux, 1987).

Eigenschaften

IUPAC Name |

2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-2-20-14-8-6-13(7-9-14)18-16(19)11-21-15-5-3-4-12(17)10-15/h3-10H,2,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFQPIZPWLLJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5510224.png)

![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)

![8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)

![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)